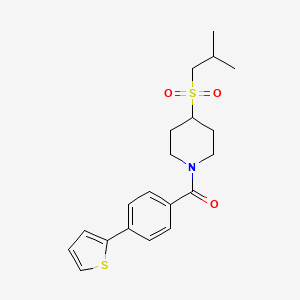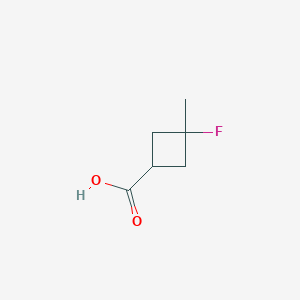
5-(7-(2-クロロフェニル)-1,4-チアゼパン-4-カルボニル)ピリジン-2(1H)-オン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one is a complex organic compound that features a thiazepane ring fused with a pyridinone moiety. The presence of a chlorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research.
科学的研究の応用
5-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one typically involves multi-step organic reactions The process begins with the preparation of the thiazepane ring, which is then functionalized with a chlorophenyl group
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis machines that can handle complex reaction sequences. The process is optimized for yield and purity, often involving high-throughput screening methods to identify the best reaction conditions.
化学反応の分析
Types of Reactions
5-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
作用機序
The mechanism of action of 5-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2-phenyl-1H-imidazo[4,5-b]pyridine: Known for its inhibitory activity against α-glucosidase.
pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity.
2-(pyridin-2-yl)pyrimidine: Known for its anti-fibrotic activity.
Uniqueness
5-(7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl)pyridin-2(1H)-one is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
特性
IUPAC Name |
5-[7-(2-chlorophenyl)-1,4-thiazepane-4-carbonyl]-1H-pyridin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S/c18-14-4-2-1-3-13(14)15-7-8-20(9-10-23-15)17(22)12-5-6-16(21)19-11-12/h1-6,11,15H,7-10H2,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVQMMFCDFAJPQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CC=C2Cl)C(=O)C3=CNC(=O)C=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-3-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2374685.png)




![4-Bromo-2-{[(5-fluoro-2-methylphenyl)amino]methyl}phenol](/img/structure/B2374692.png)
![8-(cyclohex-3-ene-1-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2374693.png)




![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(3-methylquinoxalin-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2374702.png)

![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-(tert-butoxy)-2-oxoethyl]sulfanyl}propanoate](/img/structure/B2374706.png)
